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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

SU-8, an epoxy-based negative photoresist, has become a cornerstone material in the field of
microfabrication, enabling the creation of high-aspect-ratio microstructures essential for a wide
range of applications.[1] Its excellent mechanical, thermal, and chemical stability, coupled with
its optical transparency in the near-UV range, makes it an ideal choice for researchers,
scientists, and drug development professionals.[2][3] This guide provides a comprehensive
overview of SU-8's applications, detailed experimental protocols, and key quantitative data to
facilitate its use in microfabrication.

Core Properties and Applications

SU-8 is a negative-tone photoresist, meaning the areas exposed to UV radiation undergo
cross-linking and become insoluble to the developer.[4] This property allows for the fabrication
of thick structures, ranging from micrometers to millimeters, with nearly vertical sidewalls.[4][5]
Its versatility has led to its widespread use in various domains:

» Microelectromechanical Systems (MEMS): SU-8 is used to create molds for electroplating (a
LIGA-like process) and as a structural material for components like gears, cantilevers, and
actuators.[3][5]

» Microfluidics: Its biocompatibility and ease of fabrication make it suitable for creating
microchannels, mixers, and other components for lab-on-a-chip devices and cell culture
platforms.[5][6][7] The smooth sidewalls of SU-8 structures are particularly advantageous for
preventing leakage in microfluidic valves.[5]
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o Biomedical Devices: SU-8 is employed in the fabrication of microneedles for drug delivery,

neural probes, and implantable sensors.[8][9][10] While generally considered biocompatible,

surface modifications can further enhance its compatibility for in vivo applications.[8][9]

o Optics: Due to its optical transparency above 360 nm, SU-8 is used to create optical

components such as waveguides, lenses, and gratings.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative properties and processing parameters of SU-

8, providing a quick reference for experimental design.

Table 1: Mechanical and Thermal Properties of SU-8

Property Value Notes
Varies with processing
Young's Modulus 2.0-5.0GPa -
conditions.[3][11]
] ] Dependent on formulation and
Ultimate Tensile Strength 34 - 130 MPa

curing.[12]

Glass Transition Temperature
(Tg)

~55°C (before PEB)

Increases significantly after

cross-linking.[13]

Thermal Decomposition

Temperature

~330°C

[3]

Coefficient of Thermal

Expansion

Varies

A mismatch with substrates

like glass can cause stress.[14]

Table 2: SU-8 Processing Parameters for Different Film Thicknesses
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Soft

Soft

Expos PEB PEB
Target ] Bake Bake ] ] Develo
. Spin ) ) ure Time Time
SU-8 Thickn Time Time pment
. Speed Dose @ @ ]
Series ess @ Time
(rpm) (mJlc 65°C 95°C .
(um) 65°C 95°C . . (min)
. . m?) (min) (min)
(min) (min)

SU-8

2 3000 1 2 120 1 2 1
2002
SU-8

5 3000 2 5 150 1 5 2
2005
SuU-8

15 3000 3 7 200 3 7 3
2015
SU-8

50 2000 5 15 300 5 15 5-10
2050
SU-8

100 2000 7 30 400 7 30 10-15
2100
SuU-8

200 1000 10 45 500 10 45 15-20
2150

Note: These are starting point recommendations. Optimal parameters may vary depending on

specific equipment and desired feature resolution. Data compiled from various sources
including[15][16].

Experimental Protocols

Successful SU-8 microfabrication relies on meticulous adherence to processing steps. The

following sections provide detailed methodologies for the key stages.

Standard SU-8 Photolithography Protocol

This protocol outlines the fundamental steps for creating SU-8 microstructures.

1. Substrate Preparation:
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Cleaning: Thoroughly clean the substrate to remove organic residues and particles. Common
methods include solvent cleaning (e.g., acetone, methanol, isopropanol) in an ultrasonic bath
or using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) in a cleanroom
environment.[15][17]

Dehydration Bake: Bake the substrate at 120-200°C for at least 15 minutes to remove any
moisture from the surface, which is crucial for good adhesion.[17][18]

Adhesion Promotion (Optional but Recommended): To enhance the adhesion of SU-8 to the
substrate, an adhesion promoter can be applied. Hexamethyldisilazane (HMDS) is
commonly used and can be applied via vapor priming or spin coating.[19] For certain
substrates like gold, a combination of a thin metallic layer (e.g., Cr or Ti) and a silane-based
promoter may be necessary.[20][21]

. SU-8 Spin Coating:
Dispense an appropriate amount of SU-8 onto the center of the substrate.[15]

The spin coating process typically involves a two-step cycle: a low-speed spread cycle (e.g.,
500 rpm for 10-30 seconds) to evenly distribute the resist, followed by a high-speed spin
cycle (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[17] The final
thickness is determined by the viscosity of the SU-8 formulation and the spin speed.[6]

. Soft Bake:

This step removes the solvent from the SU-8 film. It is critical to perform this on a precisely
level hot plate to ensure uniform thickness.[22]

A two-stage bake is often recommended: a lower temperature bake (e.g., 65°C) followed by
a higher temperature bake (e.g., 95°C).[15] The duration of each stage depends on the film
thickness (see Table 2). Gradual ramping of the temperature is crucial for thick films to
prevent stress-induced cracking.[22]

. UV Exposure:

Expose the SU-8 coated substrate to near-UV radiation (typically 350-400 nm) through a
photomask.[2] The i-line (365 nm) is the most effective wavelength for exposure.[4]
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e The exposure dose is a critical parameter that depends on the film thickness and the
intensity of the UV source. Insufficient exposure will result in incomplete cross-linking and
feature delamination, while overexposure can lead to feature broadening.[16]

5. Post-Exposure Bake (PEB):

e This is a crucial step that thermally activates the cross-linking of the epoxy resin initiated
during the exposure step.[2]

» Similar to the soft bake, a two-stage process with a gradual temperature ramp is
recommended, especially for thick films, to minimize stress.[13][22] The baking times and
temperatures are dependent on the film thickness (see Table 2).

6. Development:

e Immerse the substrate in an SU-8 developer, such as propylene glycol monomethyl ether
acetate (PGMEA), to dissolve the unexposed portions of the resist.[18]

» Gentle agitation is recommended to facilitate the development process. The development
time is dependent on the film thickness.[16]

o After development, rinse the substrate with isopropanol and gently dry with a nitrogen gun.
[15]

7. Hard Bake (Optional):

o For applications where SU-8 serves as a permanent structural material, a final hard bake at
a higher temperature (e.g., 150-200°C) can be performed to further cross-link the polymer
and enhance its mechanical and thermal stability.[17][23]

SU-8 Removal Protocol

Removing cross-linked SU-8 can be challenging due to its chemical inertness.

e Chemical Stripping: A common method involves immersing the substrate in a heated solution
of a specialized remover, which often contains a mixture of solvents and amines. For
example, a solution of dimethylamine in water at 70°C followed by immersion in
concentrated sulfuric acid has been shown to be effective.[24]
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e Plasma Etching: Remote plasma etching using a mixture of oxygen (0O2) and carbon
tetrafluoride (CF4) can effectively remove SU-8 with high selectivity, especially in
applications where underlying metal structures need to be preserved.[25]

Visualizing the Workflow

The following diagrams illustrate the key workflows in SU-8 microfabrication.

ration SU-8 Processing
’ Cleaning H Dehydration Bake H Adhesion Promoter Spin Coating H Soft Bake }—»’ UV Exposure H Post-Exposure Bake }—»’ Development H Hard Bake (Optional) ‘

Click to download full resolution via product page

Standard SU-8 Photolithography Workflow
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SU-8 Based Soft Lithography Workflow for PDMS Devices
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Troubleshooting Poor SU-8 Adhesion

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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